molecular formula C12H17ClFN B2704898 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride CAS No. 2197055-26-6

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride

Cat. No. B2704898
CAS RN: 2197055-26-6
M. Wt: 229.72
InChI Key: DWGJKVIREDDGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN . It is a substance used in various chemical applications .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H17ClFN . This indicates that the molecule contains 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

Metabolism and Cytochrome P450 Interactions

Studies have explored the biotransformation and interactions of related compounds with the cytochrome P450 (CYP) enzyme system, which is crucial for drug metabolism. For example, the metabolism of prasugrel, a thienopyridine antiplatelet agent, involves the formation of active metabolites through CYP-mediated pathways (Rehmel et al., 2006). This highlights the importance of understanding the metabolic pathways and CYP interactions for new chemical entities, which can impact their pharmacokinetics and safety profiles.

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds with potential biological activities is a significant area. For instance, a series of sulfanyl derivatives showing high antioxidant activity were synthesized and characterized, demonstrating the process of identifying new therapeutic agents with beneficial properties (Saraç et al., 2020). Such studies are foundational for developing new drugs and understanding their chemical properties.

Photolysis and Photoaffinity Probes

The photolysis of certain cyclobutyl derivatives has been studied for their potential use in photoaffinity probes, which are tools for studying molecular interactions within biological systems (Platz et al., 1991). This research is vital for drug discovery and understanding the binding dynamics of potential therapeutic agents.

Antitumor Activity

Compounds with structural similarities have been investigated for their antitumor activities. For example, the synthesis and preclinical evaluation of a quinolinone derivative demonstrated potent antitumor effects, offering a promising candidate for cancer treatment (Chou et al., 2010). Research in this area contributes to the ongoing search for more effective and safer cancer therapies.

Fluorescent Imaging Agents

The development of fluorescent imaging agents for tumor detection and monitoring therapeutic efficacy highlights the interdisciplinary applications of novel compounds. A study on a near-infrared fluorescent deoxyglucose analogue for tumor optical imaging exemplifies the potential of these compounds in biomedical imaging and diagnostics (Cheng et al., 2006).

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on its intended use .

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-cyclobutyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGJKVIREDDGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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